4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
Overview
Description
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11Cl2NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenol: Another chlorinated phenol with similar chemical properties.
4-Chloro-2-nitrophenol: A related compound with a nitro group instead of an amino group.
4-Chloro-2-methylphenol: A methylated derivative with different reactivity.
Uniqueness
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination and amino substitution make it a versatile compound for various applications.
Biological Activity
Overview
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its molecular structure includes a phenolic ring, which contributes to its reactivity and interaction with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
- Molecular Formula : C13H12Cl2N2O
- Molecular Weight : Approximately 268.14 g/mol
- Structure : The compound features a chlorine atom and an amino group attached to a phenolic backbone, which enhances its reactivity.
Mechanisms of Biological Activity
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Enzyme Interaction : This compound interacts with specific enzymes, potentially inhibiting or activating their functions. Studies suggest it may bind to oxidoreductases, influencing redox reactions within cells.
- Cell Signaling Modulation : It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism.
- Antibacterial and Antiviral Properties : Research indicates that this compound possesses antibacterial and antiviral activities, making it a candidate for therapeutic applications .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound analogues against various cancer cell lines. For instance:
- Compound 6h demonstrated significant anticancer activity against:
- SNB-19 (PGI = 65.12)
- NCI-H460 (PGI = 55.61)
- SNB-75 (PGI = 54.68)
These results were obtained through National Cancer Institute protocols, highlighting the compound's potential as a lead in cancer therapy .
Antibacterial Activity
The antibacterial efficacy of related compounds has also been documented:
- MIC Values : Some derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Gram-negative and Gram-positive bacteria.
- Zone of Inhibition : Notable inhibition zones were observed, ranging from 17.0 ± 0.15 mm at higher concentrations (200 µg/mL) compared to standard antibiotics like ciprofloxacin .
Case Study: Anticancer Research
In a study evaluating a series of phenolic compounds, researchers synthesized derivatives of this compound and assessed their anticancer properties through docking studies against tubulin complexes. The results indicated promising binding affinities, suggesting potential for further development as tubulin inhibitors in cancer treatment .
Industrial Applications
Beyond therapeutic uses, this compound is also explored for its utility in industrial applications such as:
- Organic Synthesis : Employed as a reagent in various chemical reactions.
- Material Science : Investigated for developing new materials due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-2-[(4-chloroanilino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUAWXOGKPXOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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